4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid
Overview
Description
4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C8H4ClF3O5S and its molecular weight is 304.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as 4-(chlorosulfonyl)benzoic acid are used as chemical reagents in various biochemical reactions .
Biochemical Pathways
4-(chlorosulfonyl)benzoic acid is used as a reagent in the sulfonation of γ-cyclodextrin .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, 4-(Chlorosulfonyl)benzoic acid reacts with water and is sensitive to moisture .
Biochemical Analysis
Biochemical Properties
4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid plays a crucial role in biochemical reactions, particularly in the catalysis of living radical polymerizations and the preparation of polymer-bound transfer hydrogenation catalysts . It interacts with enzymes and proteins involved in these processes, such as transfer hydrogenases and polymerases. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of their catalytic functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of signaling proteins and transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can affect metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, forming stable complexes that alter their function . This compound may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is known to be moisture-sensitive and should be stored under inert gas to maintain its stability. Over time, it may degrade, leading to a decrease in its effectiveness in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell growth. At high doses, it can be toxic, leading to adverse effects such as cell death, organ damage, and systemic toxicity. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. This compound may also participate in the synthesis and degradation of other biomolecules, influencing the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can affect its activity and function, as it may interact with different biomolecules depending on its distribution within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The localization of this compound can influence its ability to modulate cellular processes and biochemical reactions.
Properties
IUPAC Name |
4-chlorosulfonyl-3-(trifluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O5S/c9-18(15,16)6-2-1-4(7(13)14)3-5(6)17-8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCXYVLPCOAQMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.